molecular formula C21H22N4O4 B2630395 (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035007-12-4

(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2630395
CAS No.: 2035007-12-4
M. Wt: 394.431
InChI Key: LXRZEUGXWCCPIN-SOFGYWHQSA-N
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Description

(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.

    Synthesis of the Piperidine Derivative: The piperidine ring is often prepared via cyclization reactions starting from linear precursors like 1,5-diaminopentane.

    Coupling Reactions: The dimethoxyphenyl group is introduced through a coupling reaction, such as a Heck or Suzuki coupling, involving a halogenated dimethoxybenzene derivative and an appropriate coupling partner.

    Final Assembly: The final step involves the coupling of the pyrazine and piperidine derivatives, often through an etherification reaction, to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the pyrazine ring.

Mechanism of Action

The mechanism of action of (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide
  • (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carboxylate

Uniqueness

Compared to similar compounds, (E)-3-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may offer unique properties such as enhanced stability, specific biological activity, or improved solubility. These characteristics can make it more suitable for certain applications, particularly in medicinal chemistry where specific molecular interactions are crucial.

Properties

IUPAC Name

3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-27-18-7-5-15(12-19(18)28-2)6-8-20(26)25-11-3-4-16(14-25)29-21-17(13-22)23-9-10-24-21/h5-10,12,16H,3-4,11,14H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRZEUGXWCCPIN-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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